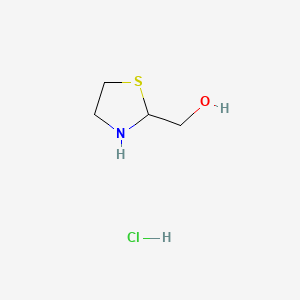
(1,3-Thiazolidin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Thiazolidin-2-yl)methanol hydrochloride is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse biological activities and significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Thiazolidin-2-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with formaldehyde and an appropriate aldehyde under acidic conditions. This reaction forms the thiazolidine ring, which is then further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, solvent-free synthesis, and the use of reusable catalysts are commonly used to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions: (1,3-Thiazolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate to convert the thiazolidine ring into more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides, various solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(1,3-Thiazolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1,3-Thiazolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells .
Comparison with Similar Compounds
Thiazolidine: A parent compound with a similar ring structure but lacking the methanol group.
Thiazolidinone: Contains a carbonyl group at the second position, offering different reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C4H10ClNOS |
|---|---|
Molecular Weight |
155.65 g/mol |
IUPAC Name |
1,3-thiazolidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C4H9NOS.ClH/c6-3-4-5-1-2-7-4;/h4-6H,1-3H2;1H |
InChI Key |
VFFRRLNQEYTWBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















